molecular formula C9H18N2 B14730980 6-Methyloctahydro-2H-pyrido[1,2-a]pyrazine CAS No. 5762-99-2

6-Methyloctahydro-2H-pyrido[1,2-a]pyrazine

Cat. No.: B14730980
CAS No.: 5762-99-2
M. Wt: 154.25 g/mol
InChI Key: SVOHVSIDMNJXPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyloctahydro-2H-pyrido[1,2-a]pyrazine is a nitrogen-containing heterocyclic compound. It is part of the pyrido[1,2-a]pyrazine family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound features a fused bicyclic structure, which contributes to its unique chemical properties and potential pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyloctahydro-2H-pyrido[1,2-a]pyrazine can be achieved through various methods. One notable approach involves a nitro-Mannich reaction, which leads to the one-pot formation of the octahydro-2H-pyrazino[1,2-a]pyrazine core . This method represents a significant advancement as it provides a shorter and more efficient route to this pharmacologically relevant heterobicyclic system.

Another method involves a multi-step synthesis starting from ethyl 1,4-dibenzylpiperazine-2-carboxylate . This process includes several steps such as transannular reactions and detosylation, which are crucial for forming the desired bicyclic structure.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow the principles of the synthetic routes mentioned above, with additional steps for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

6-Methyloctahydro-2H-pyrido[1,2-a]pyrazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of fully reduced derivatives of the compound.

    Substitution: Substitution reactions, particularly involving the nitrogen atoms, can yield a variety of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted and oxidized derivatives of this compound, which can have different biological and chemical properties.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyloctahydro-2H-pyrido[1,2-a]pyrazine is unique due to its specific substitution pattern and the resulting biological activities. Its methyl group at the 6-position can influence its interaction with biological targets and its overall pharmacological profile.

Properties

CAS No.

5762-99-2

Molecular Formula

C9H18N2

Molecular Weight

154.25 g/mol

IUPAC Name

6-methyl-2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazine

InChI

InChI=1S/C9H18N2/c1-8-3-2-4-9-7-10-5-6-11(8)9/h8-10H,2-7H2,1H3

InChI Key

SVOHVSIDMNJXPH-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC2N1CCNC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.